molecular formula C8H8N2 B7945298 7-Methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082041-00-6

7-Methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B7945298
CAS No.: 1082041-00-6
M. Wt: 132.16 g/mol
InChI Key: FKNWWJJPQGBGFW-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the methyl group at the 7-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines .

Scientific Research Applications

7-Methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-1H-pyrrolo[3,2-c]pyridine exerts its effects involves binding to specific molecular targets. For instance, it acts as a colchicine-binding site inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by hydrogen bonds with specific amino acid residues in the target proteins .

Comparison with Similar Compounds

    1H-pyrrolo[3,2-c]pyridine: Lacks the methyl group at the 7-position.

    1H-pyrrolo[3,4-c]pyridine: Differs in the position of the nitrogen atom in the pyridine ring.

    1H-pyrrolo[2,3-b]pyridine: Has a different ring fusion pattern.

Uniqueness: 7-Methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and its potential as an anticancer agent make it particularly noteworthy .

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-9-5-7-2-3-10-8(6)7/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNWWJJPQGBGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296228
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-00-6
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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